3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

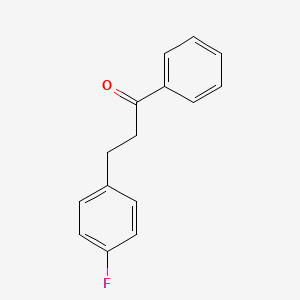

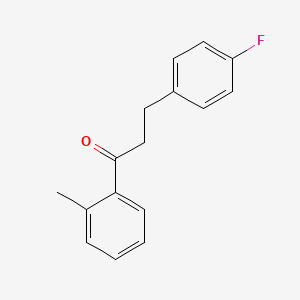

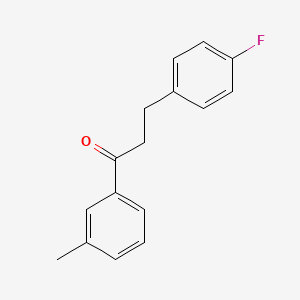

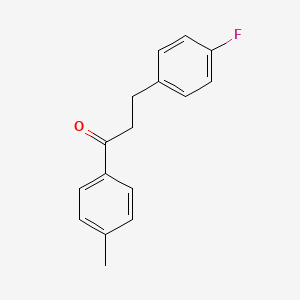

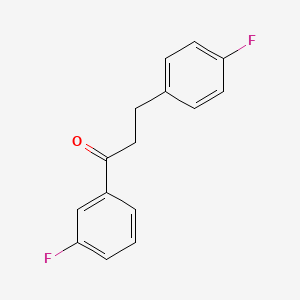

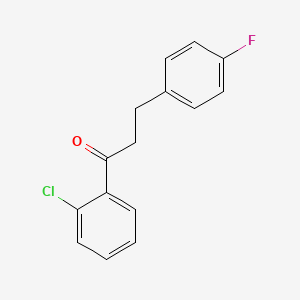

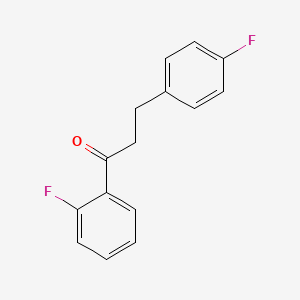

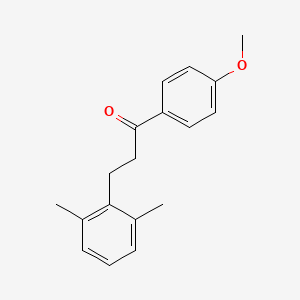

The compound “3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone” is a complex organic molecule. It contains a propiophenone group, which is a type of aromatic ketone, attached to a 2,6-dimethylphenyl group and a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of aromatic compounds and ketones. The presence of the methoxy group could introduce additional complexity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic ring, the ketone group, and the methoxy group. It could potentially undergo a variety of organic reactions, including but not limited to, electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the methoxy group .Aplicaciones Científicas De Investigación

Environmental and Biological Impacts

- Lignin Model Compound Studies : The compound has been referenced in studies involving the acidolysis of lignin model compounds, which are crucial for understanding the breakdown and conversion of lignin, a major component of plant biomass. The research focuses on the reaction mechanisms of lignin derivatives, suggesting potential applications in biofuel production and understanding plant biomass decomposition (T. Yokoyama, 2015).

Environmental Degradation and Toxicity

- Surfactants and Environmental Degradation : Studies have examined the degradation products of alkylphenol ethoxylates (APEs), which are structurally related to 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone. The degradation of these compounds results in persistent and toxic metabolites, such as alkylphenols, which are of environmental concern due to their endocrine-disrupting potential (G. Ying, B. Williams, R. Kookana, 2002).

Photostability and Reactivity

- Atmospheric Reactivity of Related Compounds : Research on methoxyphenols, which share structural similarities with 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone, indicates their potential as biomarkers for biomass burning and their significant atmospheric reactivity. Understanding the degradation pathways and environmental impact of such compounds is crucial for environmental pollution assessments and developing mitigation strategies (Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022).

Safety And Hazards

Direcciones Futuras

The future research directions for this compound would depend on its intended use. If it’s a potential drug candidate, future studies could focus on evaluating its efficacy and safety in preclinical and clinical trials. If it’s used in chemical synthesis, future research could explore new reactions and applications .

Propiedades

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)17(13)11-12-18(19)15-7-9-16(20-3)10-8-15/h4-10H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUQQCRMZMATNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644775 |

Source

|

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone | |

CAS RN |

898754-37-5 |

Source

|

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.